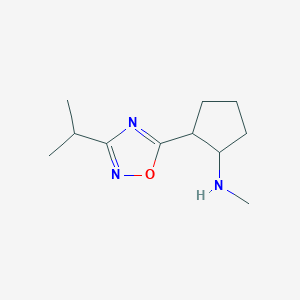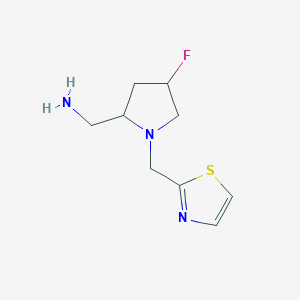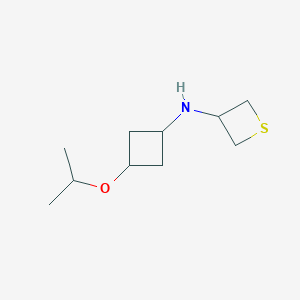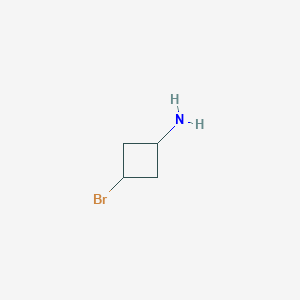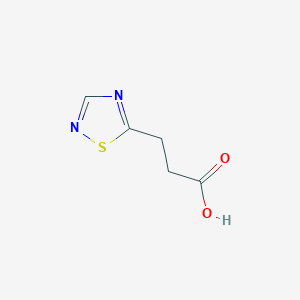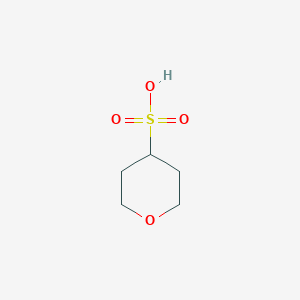
Tetrahydro-2H-pyran-4-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2H-pyran-4-sulfonic acid is an organic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a sulfonic acid group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-2H-pyran-4-sulfonic acid typically involves the cyclization of suitable precursors under acidic conditions. One common method includes the reaction of 4-hydroxybutanesulfonic acid with a dehydrating agent to form the desired tetrahydropyran ring structure. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as sulfonated resins, can enhance the efficiency of the cyclization reaction. Additionally, advanced purification techniques, including crystallization and distillation, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Tetrahydro-2H-pyran-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The compound can be reduced to form tetrahydro-2H-pyran-4-sulfonamide.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products Formed:
- Sulfonate esters
- Sulfonyl chlorides
- Tetrahydro-2H-pyran-4-sulfonamide
科学的研究の応用
Tetrahydro-2H-pyran-4-sulfonic acid has a wide range of applications in scientific research:
- Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for alcohols.
- Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
- Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.
- Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of tetrahydro-2H-pyran-4-sulfonic acid involves its ability to act as a strong acid, donating protons to various substrates. This protonation can activate substrates for further chemical reactions, such as nucleophilic substitution or elimination. The sulfonic acid group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
- Tetrahydro-2H-pyran-4-carboxylic acid
- 2-(2-Chloroethoxy)tetrahydro-2H-pyran
- Tetrahydro-2H-pyran-4-methanol
Comparison: Tetrahydro-2H-pyran-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts strong acidic properties and enhances its reactivity compared to similar compounds. For instance, tetrahydro-2H-pyran-4-carboxylic acid has a carboxylic acid group, which is less acidic than the sulfonic acid group. The presence of the sulfonic acid group also makes this compound more suitable for applications requiring strong acid catalysis.
特性
IUPAC Name |
oxane-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYJHLNWXHCHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
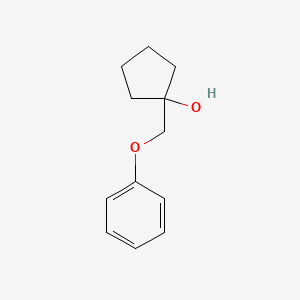
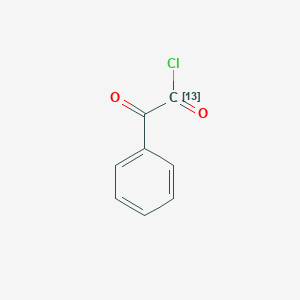
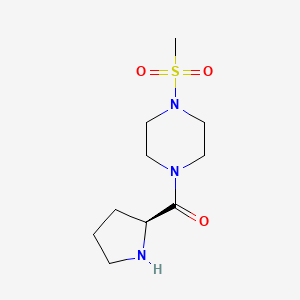
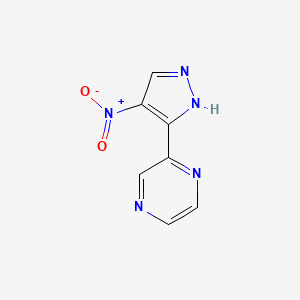
![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)
